molecular formula C11H10N2O2 B1616140 4-Oxazolecarboxamide, 5-methyl-2-phenyl- CAS No. 51655-72-2

4-Oxazolecarboxamide, 5-methyl-2-phenyl-

Cat. No.: B1616140
CAS No.: 51655-72-2
M. Wt: 202.21 g/mol
InChI Key: XGEIAQCIGAIRAF-UHFFFAOYSA-N
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Description

4-Oxazolecarboxamide, 5-methyl-2-phenyl- is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms, making it a versatile scaffold for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxazolecarboxamide, 5-methyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenyl ketones with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and reduce reaction times. These methods are designed to meet the demands of large-scale production while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Oxazolecarboxamide, 5-methyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert oxazole derivatives into more saturated compounds.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolecarboxylic acids, while substitution reactions can produce a variety of substituted oxazole derivatives .

Scientific Research Applications

4-Oxazolecarboxamide, 5-methyl-2-phenyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Oxazolecarboxamide, 5-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 5-Methyl-2-phenyl-4-oxazolecarboxamide
  • 5-(4-Methoxyphenyl)-N-[(5-methyl-2-phenyl-4-triazolyl)methyl]-4-oxazolecarboxamide
  • Macrooxazoles A-D

Uniqueness: 4-Oxazolecarboxamide, 5-methyl-2-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

5-methyl-2-phenyl-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-9(10(12)14)13-11(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEIAQCIGAIRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199593
Record name Oxazole-4-carboxamide, 5-methyl-2-phenyl- ethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51655-72-2
Record name 5-Methyl-2-phenyl-4-oxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51655-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-phenyl-4-oxazolecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051655722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxazolecarboxamide, 5-methyl-2-phenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxazole-4-carboxamide, 5-methyl-2-phenyl- ethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-2-PHENYL-4-OXAZOLECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT3LD1G0TG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

9.4 Grams (0.0425 mole) of 5-methyl-2-phenyl-4-oxazolecarboxylic acid chloride is added in small portions to 200 ml. (3.33 mole) of concentrated ammonium hydroxide. The mixture is vigorously stirred and the temperature is maintained at about 0° during the addition step. After the addition, the temperature is allowed to rise to room temperature and the mixture is left standing overnight. The solid which forms is collected by filtration, washed with water, dried and recrystallized from methanol. 6.35 Grams of the title product is obtained; m.p. 154°-157° (from methanol).
Quantity
0.0425 mol
Type
reactant
Reaction Step One
Quantity
3.33 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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